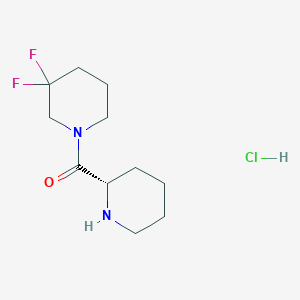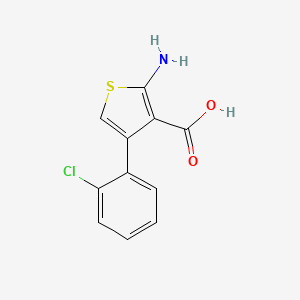![molecular formula C15H21ClN2O2 B12068679 tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12068679.png)
tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chlorophenyl pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl N-(4-hydroxycyclohexyl)carbamate
- Tert-butyl N-(piperidin-4-yl)carbamate
- Tert-butyl N-(4-iodobutyl)carbamate
Uniqueness
Tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the chlorophenyl group and the pyrrolidine ring, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C15H21ClN2O2 |
|---|---|
Molekulargewicht |
296.79 g/mol |
IUPAC-Name |
tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-4-6-11(16)7-5-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
JSADRIFVCGKTOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl-](/img/structure/B12068598.png)

![7-Methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12068609.png)



![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)
![1-{2-Deoxy-5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12068631.png)



![Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B12068660.png)

